DBeQ
Overview
Description
Mechanism of Action
Target of Action
DBeQ is a selective, potent, reversible, and ATP-competitive inhibitor of the ATPase p97 . The ATPase p97 is an ubiquitin-selective chaperone known to play a critical role in the degradation of misfolded membrane and secretory proteins .
Mode of Action
This compound interacts with its target, the ATPase p97, by competitively inhibiting its ATPase activity . This interaction blocks multiple processes that depend on p97, including the degradation of ubiquitin fusion degradation and endoplasmic reticulum-associated degradation pathway reporters .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system (UPS). This compound inhibits the degradation of ubiquitinated proteins, the endoplasmic reticulum-associated degradation pathway, and autophagosome maturation . These processes require the unfolding and disassembly of protein complexes, which are facilitated by the ATPase p97 .
Pharmacokinetics
It’s known that this compound is a small molecule with a molecular weight of 3404 Da , which may influence its bioavailability and distribution within the body.
Result of Action
The inhibition of p97 by this compound results in the impairment of both ubiquitin-dependent and autophagic protein clearance pathways . This leads to the accumulation of misfolded proteins and affects various cellular processes. This compound also potently inhibits cancer cell growth and is more rapid than a proteasome inhibitor at mobilizing the executioner caspases-3 and -7 .
Biochemical Analysis
Biochemical Properties
DBeQ interacts with the ATPase p97, blocking its function . This interaction is ATP-competitive, meaning that this compound competes with ATP for binding to p97 . By inhibiting p97, this compound affects the degradation of ubiquitin fusion degradation and endoplasmic reticulum-associated degradation pathway reporters . These reporters are proteins that are tagged with ubiquitin, a small protein that signals for protein degradation, and are used to monitor the activity of the ubiquitin-proteasome system .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it potently inhibits cancer cell growth and is more rapid than a proteasome inhibitor at mobilizing the executioner caspases-3 and -7 . These caspases are crucial for the process of apoptosis, or programmed cell death . In addition, this compound impairs both ubiquitin-dependent and autophagic protein clearance pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with p97. As an ATP-competitive inhibitor, this compound binds to the ATP-binding site of p97, preventing ATP from binding and thus blocking the function of p97 . This leads to the impairment of processes that depend on p97, including the degradation of proteins tagged for destruction by the ubiquitin-proteasome system .
Metabolic Pathways
This compound is involved in the ubiquitin-proteasome system, a major pathway for protein degradation in cells . By inhibiting p97, this compound affects the degradation of proteins that are tagged with ubiquitin, a marker for proteins that are destined to be degraded .
Subcellular Localization
The subcellular localization of this compound is not explicitly mentioned in the literature. Given its role as an inhibitor of p97, it can be inferred that this compound would be found wherever p97 is located within the cell. p97 is a cytosolic protein but can also associate with various cellular structures, including the endoplasmic reticulum .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N4-Dibenzylquinazoline-2,4-diamine involves the reaction of 2,4-diaminoquinazoline with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N2,N4-Dibenzylquinazoline-2,4-diamine are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
N2,N4-Dibenzylquinazoline-2,4-diamine primarily undergoes substitution reactions due to the presence of amino groups on the quinazoline ring. These reactions can be facilitated by various reagents and conditions .
Common Reagents and Conditions
Substitution Reactions: Benzyl bromide in the presence of a base like potassium carbonate.
Oxidation and Reduction:
Major Products Formed
The major product formed from the substitution reaction of 2,4-diaminoquinazoline with benzyl bromide is N2,N4-Dibenzylquinazoline-2,4-diamine. Other potential products would depend on the specific reagents and conditions used in further reactions .
Scientific Research Applications
N2,N4-Dibenzylquinazoline-2,4-diamine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: Used as a tool to study the inhibition of p97 ATPase and its effects on protein degradation pathways.
Biology: Investigated for its role in inhibiting the degradation of ubiquitinated proteins and autophagosome maturation.
Medicine: Explored for its potential in cancer therapy due to its ability to induce apoptosis in cancer cells by inhibiting p97 ATPase.
Industry: Potential applications in the development of new therapeutic agents targeting protein degradation pathways
Comparison with Similar Compounds
N2,N4-Dibenzylquinazoline-2,4-diamine is unique in its selective inhibition of p97 ATPase compared to other similar compounds. Some similar compounds include:
NMS-873: Another p97 ATPase inhibitor, but with a different mechanism of action.
ML240: A p97 ATPase inhibitor with distinct structural features and binding properties.
CB-5083: A potent p97 ATPase inhibitor with applications in cancer therapy
N2,N4-Dibenzylquinazoline-2,4-diamine stands out due to its reversible and ATP-competitive inhibition, making it a valuable tool for studying the role of p97 ATPase in various cellular processes .
Properties
IUPAC Name |
2-N,4-N-dibenzylquinazoline-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4/c1-3-9-17(10-4-1)15-23-21-19-13-7-8-14-20(19)25-22(26-21)24-16-18-11-5-2-6-12-18/h1-14H,15-16H2,(H2,23,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIMUUJJAJBPCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)NCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040936 | |
Record name | N2,N4-Dibenzylquinazoline-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3040936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177355-84-9 | |
Record name | N2,N4-Dibenzylquinazoline-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3040936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 177355-84-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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